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Introduction
ELABELA (ELA), also known as Apela or Toddler, is a recently identified endogenous peptide

hormone that, along with apelin, serves as a ligand for the G-protein coupled receptor, APJ

(APLNR).[1][2] Encoded by the APELA gene, which was previously considered to be non-

coding, ELA is synthesized as a 54-amino acid preproprotein.[3][4][5] This precursor is

processed into several smaller, biologically active peptides, including ELA-32 and ELA-21.

ELA-14 is a potent, bioactive 14-amino acid fragment of ELA-32. It has emerged as a key

player in the apelinergic system, demonstrating significant physiological activity, particularly

within the cardiovascular system. This technical guide provides a comprehensive overview of

human ELA-14, detailing its molecular characteristics, receptor pharmacology, signaling

pathways, physiological functions, and the experimental methodologies used for its

characterization.

Molecular Profile and Receptor System
Biosynthesis and Structure: The APELA gene, located on human chromosome 4, encodes a

54-amino acid preproprotein. Following the cleavage of a signal peptide, a 32-amino acid
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proprotein (ELA-32) is generated, which can be further processed into smaller fragments like

ELA-14.

ELA-14 (Human):

Sequence: Glp-Arg-Arg-Cys-Met-Pro-Leu-His-Ser-Arg-Val-Pro-Phe-Pro

Molecular Weight: 1707.03 g/mol

CAS Number: 1886973-05-2

The APJ Receptor: ELA-14 exerts its effects by binding to the APJ receptor, a Class A

(rhodopsin-like) GPCR. The APJ receptor is widely distributed throughout the human body, with

notable expression in the heart, vasculature, lungs, kidneys, and central nervous system.

Despite sharing the same receptor, ELA-14 and apelin peptides have no significant sequence

similarity, representing a unique dual-ligand system for a single receptor.

Quantitative Data: Receptor Pharmacology
The interaction of ELA-14 with the APJ receptor has been quantified through various in vitro

assays. The following tables summarize key data on the binding affinity and functional potency

of ELA-14 in comparison to other ELA isoforms and the established ligand, apelin.

Table 1: APJ Receptor Binding Affinity of ELA Peptides
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Peptide
Receptor
Source

Assay Type
Binding
Affinity (pKi)

Reference(s)

ELA-14 CHO-K1 cells
Competition

Binding
9.35 ± 0.02

ELA-32
Human Left

Ventricle

Competition

Binding
9.59 ± 0.08

ELA-21
Human Left

Ventricle

Competition

Binding
8.52 ± 0.11

ELA-11
Human Left

Ventricle

Competition

Binding
7.85 ± 0.05

[Pyr¹]apelin-13
Human Left

Ventricle

Competition

Binding
8.85 ± 0.04

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher

binding affinity.

Table 2: Functional Potency of ELA Peptides at the APJ Receptor

Peptide Assay Type
Functional Potency
(pD₂)

Reference(s)

ELA-14 cAMP Inhibition 10.09 ± 0.12

ELA-14 β-Arrestin Recruitment 9.08 ± 0.04

ELA-32 β-Arrestin Recruitment 9.08 ± 0.04

ELA-11 β-Arrestin Recruitment 7.67 ± 0.02

pD₂ is the negative logarithm of the EC₅₀ value. A higher pD₂ value indicates greater potency.

Signaling Pathways
Upon binding to the APJ receptor, ELA-14 activates multiple downstream signaling cascades.

The primary mechanisms involve G-protein-dependent pathways, leading to the inhibition of
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cAMP production, and G-protein-independent pathways, primarily mediated by β-arrestin.

Additionally, activation of the PI3K/AKT and MAPK/ERK pathways has been reported.

G-Protein Dependent Signaling
ELA-14 agonism of the APJ receptor leads to the activation of the inhibitory G-protein, Gαi.

This, in turn, inhibits adenylyl cyclase activity, resulting in a decrease in intracellular cyclic

adenosine monophosphate (cAMP) levels.
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Caption: ELA-14/APJ G-protein dependent signaling pathway.

β-Arrestin Dependent Signaling
Like many GPCRs, the activated ELA-14/APJ complex also recruits β-arrestin proteins. This

interaction is crucial for receptor desensitization, internalization, and the initiation of distinct, G-

protein-independent signaling cascades that can influence cellular processes like migration and

apoptosis.
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Caption: ELA-14/APJ β-arrestin recruitment and signaling.

PI3K/AKT and MAPK/ERK Pathways
The ELA/APJ axis is known to activate pro-survival and growth pathways, including the

PI3K/AKT/mTOR and MAPK/ERK cascades. These pathways are fundamental in regulating

cell proliferation, survival, and migration, which are critical functions of ELA during embryonic

development and in adult tissue homeostasis.
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Caption: PI3K/AKT and MAPK/ERK pathways activated by ELA-14.

Physiological Roles and Therapeutic Potential
The ELA/APJ signaling system is crucial for both embryonic development and adult physiology.

Cardiovascular Regulation: ELA-14 has demonstrated potent cardiovascular effects. In vivo

studies in rats have shown that it can increase cardiac contractility and cardiac output while

also causing vasodilation, which collectively helps in regulating blood pressure. Its

cardiovascular profile is comparable to that of apelin. This makes the ELA/APJ axis a

promising target for conditions like heart failure and hypertension.

Embryonic Development: The ELA/APJ system is indispensable for the proper development

of the cardiovascular system in embryos, playing a key role in heart morphogenesis and

angiogenesis.

Pre-eclampsia: ELA is secreted by the placenta and is critical for placental development.

Studies in mice have shown that ELA deficiency leads to pre-eclampsia-like symptoms,

including hypertension and proteinuria, which can be reversed by the administration of

exogenous ELA. This highlights its potential as a diagnostic marker or therapeutic agent for

this dangerous pregnancy disorder.

Pulmonary Arterial Hypertension (PAH): Expression of ELA is downregulated in

cardiopulmonary tissues from human PAH patients and in rodent models of the disease.

Exogenous administration of ELA has been shown to reduce the severity of cardiopulmonary

remodeling and improve function in rat models of PAH, suggesting its therapeutic potential.
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Renal Function: ELA is highly expressed in the kidneys and is involved in regulating fluid

homeostasis. It may play a protective role in various kidney diseases.

Detailed Experimental Protocols
The characterization of ELA-14 relies on a suite of specialized biochemical and physiological

assays. Below are detailed methodologies for key experiments.

APJ Receptor Competition Binding Assay
This protocol determines the binding affinity (Ki) of a test compound (e.g., ELA-14) by

measuring its ability to compete with a radiolabeled ligand for binding to the APJ receptor.

Materials:

Cell membranes from CHO-K1 or HEK293 cells stably expressing the human APJ

receptor.

Radioligand: [¹²⁵I]apelin-13.

Test compound: ELA-14 at various concentrations.

Non-specific binding control: High concentration of unlabeled apelin-13 (e.g., 1 µM).

Binding buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

96-well plates and glass fiber filters (e.g., Whatman GF/C).

Scintillation counter.

Procedure:

Prepare serial dilutions of ELA-14 in binding buffer.

In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of non-specific

binding control, or 50 µL of ELA-14 dilution.

Add 50 µL of [¹²⁵I]apelin-13 (at a final concentration near its Kd, e.g., 50 pM).
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Initiate the binding reaction by adding 100 µL of cell membrane suspension (containing 5-

10 µg of protein).

Incubate the plate for 90 minutes at room temperature with gentle agitation.

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters three times with ice-cold wash buffer (binding buffer without BSA).

Measure the radioactivity retained on the filters using a gamma or scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the log concentration of ELA-14 and fit the

data to a one-site competition model using non-linear regression to determine the IC₅₀.

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd),

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay
This functional assay measures the ability of an APJ agonist to inhibit the production of cAMP,

which is mediated by the Gαi protein.

Materials:

HEK293 or CHO cells stably expressing the human APJ receptor.

Forskolin (an adenylyl cyclase activator).

Test compound: ELA-14 at various concentrations.

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Cell culture medium and reagents.

Procedure:

Seed the APJ-expressing cells in a 96-well plate and grow to 80-90% confluency.
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Wash the cells with serum-free medium or assay buffer.

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to

prevent cAMP degradation.

Add serial dilutions of ELA-14 to the wells and incubate for 15 minutes.

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP

production.

Incubate for an additional 15-30 minutes at 37°C.

Lyse the cells and measure the intracellular cAMP concentration according to the

manufacturer's protocol for the chosen cAMP assay kit.

Generate a concentration-response curve by plotting the percentage of inhibition of

forskolin-stimulated cAMP levels against the log concentration of ELA-14.

Calculate the EC₅₀ value from the curve using non-linear regression.

In Vivo Cardiovascular Assessment in Anesthetized Rats
This protocol assesses the acute cardiovascular effects of ELA-14 administration in a living

organism.

Materials:

Male Sprague-Dawley or Wistar rats (250-350 g).

Anesthetic (e.g., isoflurane or sodium pentobarbital).

Catheters for cannulation of the carotid artery and jugular vein.

Pressure transducer and data acquisition system (e.g., PowerLab).

Test compound: ELA-14 dissolved in sterile saline.

Saline (vehicle control).
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Procedure:

Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

Perform a tracheotomy to ensure a clear airway.

Cannulate the right carotid artery with a catheter connected to a pressure transducer to

continuously monitor mean arterial pressure (MAP) and heart rate.

Cannulate the left jugular vein for intravenous administration of the test compound.

For cardiac contractility measurements, insert a Millar catheter into the left ventricle via the

right carotid artery to measure parameters like the maximum rate of pressure rise

(dP/dt_max).

Allow the animal to stabilize for at least 30 minutes after surgery until cardiovascular

parameters are constant.

Administer a bolus intravenous injection of the vehicle (saline) and record baseline

cardiovascular parameters.

Administer increasing doses of ELA-14 via the jugular vein catheter.

Continuously record cardiovascular parameters, noting the peak response after each

dose.

Analyze the data to determine the dose-dependent effects of ELA-14 on blood pressure,

heart rate, and cardiac contractility.

Conclusion
ELA-14 is a potent and physiologically active endogenous peptide hormone that functions as a

high-affinity agonist for the APJ receptor. Its robust activity in G-protein and β-arrestin signaling

pathways translates into significant cardiovascular effects, including positive inotropic and

vasodilatory actions. The critical roles of the ELA/APJ axis in cardiovascular homeostasis,

embryonic development, and the pathophysiology of diseases like pulmonary arterial

hypertension and pre-eclampsia position ELA-14 and the broader apelinergic system as a

highly promising area for future research and therapeutic development. Further investigation
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into the structure-activity relationships of ELA peptides and the development of stable, long-

acting agonists could unlock new treatments for a range of debilitating diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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